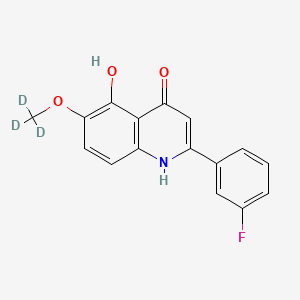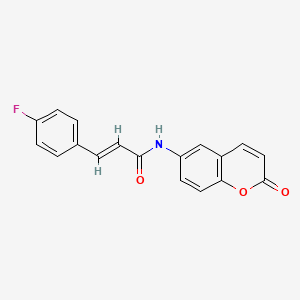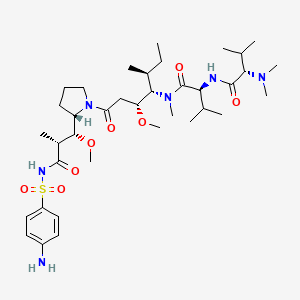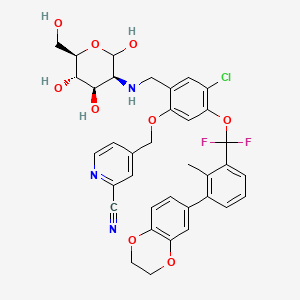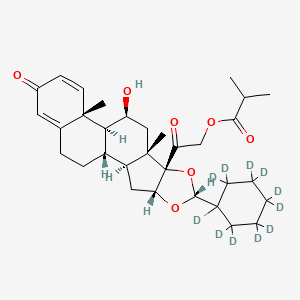
Ciclesonide-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclesonide-d11 is a deuterium-labeled analog of ciclesonide, a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. The deuterium labeling is used to trace the pharmacokinetics and metabolic pathways of the compound in scientific research. Ciclesonide itself is a prodrug that is converted to its active form, desisobutyryl-ciclesonide, in the lungs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciclesonide-d11 involves the incorporation of deuterium atoms into the ciclesonide molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ciclesonide-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific positions in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as desisobutyryl-ciclesonide-d11. These metabolites are often studied to understand the pharmacokinetics and pharmacodynamics of the compound.
Scientific Research Applications
Ciclesonide-d11 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways and biological effects of ciclesonide.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of ciclesonide in the body.
Industry: Employed in the development of new formulations and delivery methods for ciclesonide-based medications.
Mechanism of Action
Ciclesonide-d11 exerts its effects through its active metabolite, desisobutyryl-ciclesonide-d11. This metabolite has a high affinity for the glucocorticoid receptor, leading to anti-inflammatory effects. The mechanism involves the inhibition of leukocyte infiltration, interference with inflammatory mediators, and suppression of humoral immune responses .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another glucocorticoid with similar anti-inflammatory properties.
Prednisone: A widely used glucocorticoid for various inflammatory conditions.
Fluticasone: Commonly used in inhalers for asthma and allergic rhinitis.
Uniqueness
Ciclesonide-d11 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of ciclesonide is crucial.
Conclusion
This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics and pharmacodynamics of ciclesonide. Its unique deuterium labeling makes it an essential tool in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C32H44O7 |
|---|---|
Molecular Weight |
551.8 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D |
InChI Key |
LUKZNWIVRBCLON-VGDUJQPYSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


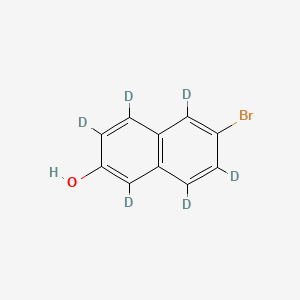
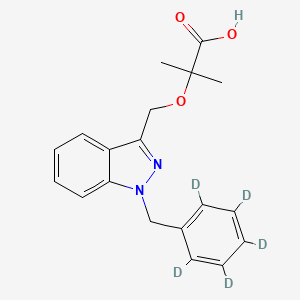
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
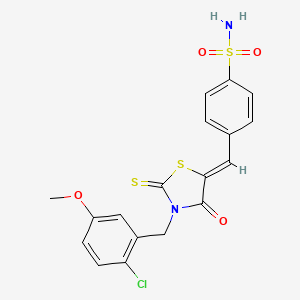
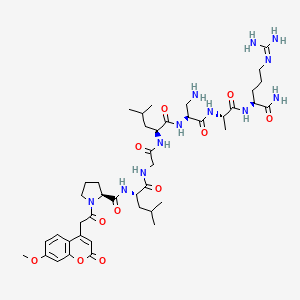


![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
